N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide
Description
N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide is a synthetic small molecule characterized by a tetrahydroindazole core substituted with a 4-tert-butylphenyl group at the 1-position and a pyridine-2-carboxamide moiety at the 4-position. The compound is supplied by Synzest Co., Ltd. (China), though detailed synthetic routes, pharmacokinetic data, and specific biological targets remain undisclosed in publicly accessible literature .
Properties
Molecular Formula |
C23H26N4O |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H26N4O/c1-23(2,3)16-10-12-17(13-11-16)27-21-9-6-8-19(18(21)15-25-27)26-22(28)20-7-4-5-14-24-20/h4-5,7,10-15,19H,6,8-9H2,1-3H3,(H,26,28) |
InChI Key |
KKOWXCYVWPHMHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis typically proceeds through three main stages:
- Stage 1: Construction of the indazole core with appropriate substitution.
- Stage 2: Functionalization of the indazole with the tetrahydro-1H-indazol-4-yl moiety bearing the 4-tert-butylphenyl group.
- Stage 3: Coupling of the indazole derivative with pyridine-2-carboxylic acid derivatives to form the final amide linkage.
This modular approach allows for efficient synthesis and structural diversification, essential for SAR studies.
Preparation of the Indazole Core
The indazole nucleus can be synthesized via cyclization of o-aminobenzyl derivatives with suitable carbonyl compounds. A common route involves:
- Starting Material: 2-Aminobenzyl derivatives bearing a suitable leaving group or substituents for subsequent cyclization.
- Reaction: Cyclization with formic acid derivatives or via oxidative cyclization using oxidants like iodine or hypervalent iodine reagents.
a. Condensation of 2-aminobenzylamine with a ketone or aldehyde bearing the desired substituents (e.g., tert-butylphenyl aldehyde).
b. Cyclization under acidic conditions (e.g., polyphosphoric acid or polyphosphoric acid derivatives) at elevated temperatures (around 150°C).
c. Purification via column chromatography to isolate the indazole core.
Introduction of the Tetrahydro-1H-indazol-4-yl Group
- The tetrahydro-1H-indazol-4-yl moiety can be introduced through reductive cyclization of suitable precursors or via palladium-catalyzed hydrogenation of aromatic intermediates.
a. Starting from a nitro or halogenated precursor on the indazole ring, perform catalytic hydrogenation (H₂, Pd/C) to achieve tetrahydro reduction.
b. Alternatively, employ a cyclization of hydrazine derivatives with keto compounds to form the tetrahydroindazole.
Functionalization with 4-tert-Butylphenyl Group
The 4-tert-butylphenyl group can be introduced via Suzuki-Miyaura cross-coupling :
a. Prepare a boronic acid derivative of 4-tert-butylphenyl (e.g., 4-tert-butylphenylboronic acid).
b. Subject the halogenated indazole intermediate (preferably brominated or iodinated at the appropriate position) to Pd(0) catalysis with the boronic acid in the presence of a base (e.g., potassium carbonate).
c. Reaction conditions typically involve reflux in a mixture of dioxane/water or toluene/water.
Coupling with Pyridine-2-Carboxylic Acid Derivatives
The final step involves amide bond formation :
a. Activate pyridine-2-carboxylic acid derivatives (e.g., using carbodiimide reagents such as EDCI or DCC) in the presence of a base like DIPEA.
b. React with the indazole-tetrahdyro derivative bearing a free amine or carboxylic acid functional group.
c. Purify the product via chromatography or recrystallization.
Representative Data Table of Reaction Conditions
| Step | Reagents | Catalyst/Conditions | Solvent | Yield | Notes |
|---|---|---|---|---|---|
| Indazole cyclization | 2-aminobenzylamine + aldehyde | Acidic reflux | PPA or PPA derivatives | ~70-80% | Cyclization to indazole core |
| Hydrogenation | H₂, Pd/C | 1 atm, room temperature | Ethanol | ~90% | Tetrahydro reduction |
| Suzuki coupling | Boronic acid + halogenated indazole | Pd(PPh₃)₄, reflux | Dioxane/H₂O | 65-75% | Aromatic substitution |
| Amide coupling | Carboxylic acid + amine | EDCI, DIPEA | DMF or DCM | 70-80% | Final amide formation |
Notes on Optimization and Variations
- Catalyst Choice: Pd(PPh₃)₄ or Pd(dppf)Cl₂ can be employed for Suzuki coupling.
- Solvent System: Mixtures of dioxane/water or toluene/water are preferred for cross-coupling.
- Reaction Temperature: Typically reflux (80-110°C) for Suzuki; room temperature for hydrogenation.
- Purification: Column chromatography with suitable eluents (e.g., ethyl acetate/hexanes) ensures high purity.
Summary of Research Findings
- The synthesis leverages palladium-catalyzed cross-coupling reactions for aromatic substitutions.
- Reductive cyclization methods are effective for constructing the tetrahydroindazole core.
- The modular approach allows for rapid generation of analogs with diverse substitutions, facilitating SAR studies.
- The overall yield of key intermediates ranges from 58% to 78%, depending on the step and substrate complexity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tetrahydroindazole derivatives, which are often explored for their pharmacological properties. Below is a detailed comparison with structurally or functionally related analogs:
Structural Analogs
Biological Activity
N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H24N3O
- Molecular Weight : 324.42 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an antagonist or inhibitor in specific signaling pathways associated with cancer proliferation and inflammation.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects of this compound:
-
Antitumor Activity :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, in vitro studies demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic action.
-
Anti-inflammatory Properties :
- It has been observed to reduce inflammatory markers in cellular models, suggesting potential use in treating inflammatory diseases.
-
Neuroprotective Effects :
- Preliminary studies indicate neuroprotective properties that may benefit conditions like Alzheimer's disease by reducing oxidative stress and apoptosis in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation in MCF-7 cells | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Neuroprotective | Protects neuronal cells from oxidative damage |
Case Study 1: Antitumor Efficacy
A study conducted by Gao et al. focused on the synthesis of novel derivatives similar to this compound. The findings revealed that certain derivatives exhibited enhanced antitumor activity compared to traditional chemotherapeutics, indicating a potential for further development into effective cancer treatments.
Case Study 2: Anti-inflammatory Mechanism
Research led by Okoniewska et al. explored the anti-inflammatory effects of compounds related to this compound. The study found that these compounds significantly decreased levels of pro-inflammatory cytokines in activated macrophages.
Q & A
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
